molecular formula C12H13F3N2O3 B2406616 N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide CAS No. 1351600-91-3

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide

Cat. No. B2406616
CAS RN: 1351600-91-3
M. Wt: 290.242
InChI Key: KNJVPRJJSNCIQH-UHFFFAOYSA-N
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Description

The compound “N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide” is an organic compound containing a trifluoromethyl group (-CF3) attached to a phenyl ring, an oxalamide group, and a hydroxyethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the trifluoromethyl group, which is highly electronegative and could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the trifluoromethyl group might undergo nucleophilic substitution reactions, and the oxalamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the polarity of the compound .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The chromene ring moiety found in N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide is considered a privileged scaffold for drug discovery. Researchers have explored its potential in several therapeutic areas:

Sorafenib Derivatives

Interestingly, the IUPAC name of sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group . Exploring structural similarities between N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide and sorafenib could provide insights into potential therapeutic applications.

Visible-Light-Promoted Reactions

The trifluoromethyl group in this compound may participate in visible-light-promoted reactions. For instance, arylthiolate anions can form electron donor–acceptor complexes with trifluoromethyl phenyl sulfone, leading to S-trifluoromethylation reactions . Investigating similar reactions involving this compound could be fruitful.

properties

IUPAC Name

N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-16-10(19)11(20)17-6-9(18)7-2-4-8(5-3-7)12(13,14)15/h2-5,9,18H,6H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVPRJJSNCIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide

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